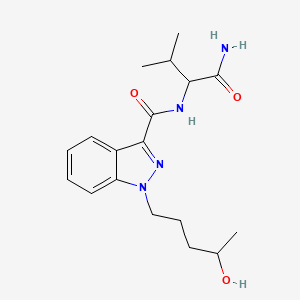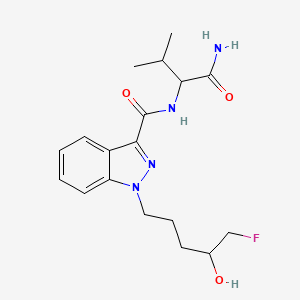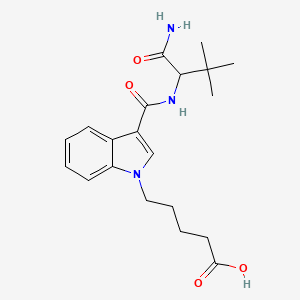
3,4-EDMA (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-MDMA is a euphoric entactogen that is regulated as a Schedule I compound in the United States. 3,4-EDMA is an analog of 3,4-MDMA that stimulates the release of serotonin and dopamine from rat brain synaptosomes at 1 µM. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
1. Topological Analysis of Discrete Electron Densities
EDMA, in the context of electron densities, refers to a computer program for the topological analysis of discrete electron densities. This tool is essential for analyzing electron densities in various dimensions and for interpreting electron densities obtained from ab initio structure solutions (Palatinus, Prathapa, & Smaalen, 2012).
2. Molecularly Imprinted Hydrogels in Packaging
EDMA has been used in the synthesis of molecularly imprinted hydrogels (MIHs) for applications in packaging materials, particularly for preventing lipid oxidation in food products like butter. This innovative use in active packaging showcases its potential in the food industry (Benito-Peña et al., 2016).
3. Chiral Recognition in Analytical Chemistry
In analytical chemistry, EDMA-based molecularly imprinted polymers have been developed for the chiral recognition of compounds like nilvadipine, a dihydropyridine calcium antagonist. This application is significant in enantioseparation and drug analysis (Fu et al., 2003).
4. Synthesis and Application in Chromatography
EDMA has been used in the synthesis of hydrophilic polymer microspheres for chromatography. These polymers are valuable for the separation of polar compounds, demonstrating EDMA's role in enhancing chromatographic techniques (Çelebi et al., 2014).
5. Electrochemical Detection and Screening
EDMA has been instrumental in the development of high-density, individually addressable electrochemical droplet microarrays (eDMA). This technology is crucial for high-throughput screening applications and electrochemical detection of various molecules (Zhang et al., 2017).
6. Synthesis and Application in Anticancer Research
EDMA, in the form of ethylenediaminemonoacetic acid, has been used to synthesize platinum complexes. These complexes are studied for their photophysical properties and potential applications in anticancer drug strategies (Wilson & Lippard, 2012).
7. Improvement of Synthesis Techniques
Research has also focused on improving the synthesis process of ethylenediaminemonoacetic acid (EDMA), which is crucial for various applications in chemistry and biochemistry (Hong, 2005).
8. Nanotechnology and Drug Delivery
In the field of nanotechnology, EDMA derivatives have been used in crosslinking reactions for binding biomolecules to nanostructures, crucial for drug delivery applications (Hao et al., 2011).
9. Organic Chemistry and Synthesis
EDMA derivatives have been applied in organic chemistry for the synthesis of various chemical compounds, demonstrating its versatility and importance in chemical reactions and product formation (Kumar et al., 2014).
Propiedades
Nombre del producto |
3,4-EDMA (hydrochloride) |
|---|---|
Fórmula molecular |
C12H18NO2 · HCl |
Peso molecular |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11;/h3-4,8-9,13H,5-7H2,1-2H3;1H |
Clave InChI |
OLGSWAGTAZJFDI-UHFFFAOYSA-N |
SMILES |
CC(NC)CC1=CC(OCCO2)=C2C=C1.Cl |
Sinónimos |
3,4-Ethylenedioxy-N-methylamphetamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






